molecular formula C10H18N2O3 B14224952 Ethyl 2-acetamido-3-(dimethylamino)but-2-enoate CAS No. 824432-02-2

Ethyl 2-acetamido-3-(dimethylamino)but-2-enoate

Katalognummer: B14224952
CAS-Nummer: 824432-02-2
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: SNYMWQPXJDJFQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-acetamido-3-(dimethylamino)but-2-enoate is an organic compound with the molecular formula C10H18N2O3 It is a derivative of butenoic acid and contains both acetamido and dimethylamino functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetamido-3-(dimethylamino)but-2-enoate typically involves the reaction of ethyl acetoacetate with dimethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Ethyl acetoacetate reacts with dimethylamine to form an intermediate.

    Step 2: The intermediate is then treated with acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-acetamido-3-(dimethylamino)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The acetamido and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-acetamido-3-(dimethylamino)but-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 2-acetamido-3-(dimethylamino)but-2-enoate involves its interaction with specific molecular targets. The acetamido and dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, altering the function of enzymes and other proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-acetamido-3-(methylamino)but-2-enoate
  • Ethyl 2-acetamido-3-(ethylamino)but-2-enoate
  • Ethyl 2-acetamido-3-(propylamino)but-2-enoate

Uniqueness

Ethyl 2-acetamido-3-(dimethylamino)but-2-enoate is unique due to the presence of both acetamido and dimethylamino groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical reactivity and potential biological activity, making the compound valuable for various applications.

Eigenschaften

CAS-Nummer

824432-02-2

Molekularformel

C10H18N2O3

Molekulargewicht

214.26 g/mol

IUPAC-Name

ethyl 2-acetamido-3-(dimethylamino)but-2-enoate

InChI

InChI=1S/C10H18N2O3/c1-6-15-10(14)9(11-8(3)13)7(2)12(4)5/h6H2,1-5H3,(H,11,13)

InChI-Schlüssel

SNYMWQPXJDJFQL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=C(C)N(C)C)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.